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molecular formula C18H19NO2 B8634426 4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 648422-76-8

4-[5-(2-Methylbutan-2-yl)-1,3-benzoxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No. B8634426
M. Wt: 281.3 g/mol
InChI Key: ZGCYLWWUPQAKOE-UHFFFAOYSA-N
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Patent
US08828365B2

Procedure details

A 350 ml three necked reaction flask, equipped with a mechanical stirrer, a thermometer a “wood metal” heating bath and a reflux condenser combined with a water separator were charged with 25.1 g (140 mmol) of 2-amino-4-(1,1-dimethyl-propyl)-phenol (see above), 19.3 g (140 mmol) of 4-hydroxy benzoic acid and 1.5 g of boric acid suspended in 140 ml of 1,2-dichlorobenzene under nitrogen atmosphere. This mixture was refluxed until two equivalents of water had separated (about 4 hours). When cold, 50 ml of diisopropylether were added and this mixture was filtered and the crystalline product was washed with diisopropylether and pentane and dried. 32.1 g (81%) of the product were obtained. M.p. 236-237° C.
[Compound]
Name
three
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.1 g
Type
reactant
Reaction Step Three
Quantity
19.3 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Five
Yield
81%

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:13])([CH3:12])[CH2:10][CH3:11])[CH:6]=[CH:5][C:4]=1[OH:14].[OH:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](O)=O)=[CH:18][CH:17]=1.B(O)(O)O>ClC1C=CC=CC=1Cl>[CH3:12][C:9]([C:7]1[CH:6]=[CH:5][C:4]2[O:14][C:20]([C:19]3[CH:23]=[CH:24][C:16]([OH:15])=[CH:17][CH:18]=3)=[N:2][C:3]=2[CH:8]=1)([CH3:13])[CH2:10][CH3:11]

Inputs

Step One
Name
three
Quantity
350 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
25.1 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(CC)(C)C)O
Name
Quantity
19.3 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
B(O)(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
140 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a thermometer a “wood metal” heating bath and a reflux condenser
CUSTOM
Type
CUSTOM
Details
had separated (about 4 hours)
Duration
4 h
ADDITION
Type
ADDITION
Details
When cold, 50 ml of diisopropylether were added
FILTRATION
Type
FILTRATION
Details
this mixture was filtered
WASH
Type
WASH
Details
the crystalline product was washed with diisopropylether and pentane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC(CC)(C)C=1C=CC2=C(N=C(O2)C2=CC=C(C=C2)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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